molecular formula C16H17NO3 B1679311 N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE CAS No. 120602-97-3

N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE

Cat. No.: B1679311
CAS No.: 120602-97-3
M. Wt: 271.31 g/mol
InChI Key: MYMPWMRYZURXNI-UHFFFAOYSA-N
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Description

N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE is an organic compound with the molecular formula C16H17NO3 It is a hydroxamic acid derivative, characterized by the presence of a hydroxylamine functional group attached to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE typically involves the reaction of N-methyl-4-benzyloxyphenylacetic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require cooling to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes. The hydroxamic acid group can chelate metal ions in the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-methylacetamide
  • N-Hydroxy-N-methylbenzamide
  • N-Hydroxy-N-methyl-4-methoxybenzamide

Uniqueness

N-HYDROXY-N-METHYL-4-BENZYLOXYPHENYLACETAMIDE is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other hydroxamic acid derivatives and may confer specific advantages in certain applications.

Biological Activity

N-Hydroxy-N-methyl-4-benzyloxyphenylacetamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a prostaglandin E2 (PGE2) analog . This similarity allows it to mimic the actions of PGE2, which is known for its cytoprotective properties. The compound interacts with prostaglandin receptors, influencing various biochemical pathways associated with inflammation and cellular protection .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests low systemic bioavailability when administered orally. Studies indicate that after intravenous administration, the compound reaches peak serum levels rapidly, followed by a decline characterized by multiple half-lives .

The compound has demonstrated interactions with various enzymes and proteins. Its role as a PGE2 analog suggests involvement in metabolic pathways related to prostaglandins, potentially affecting gastric acid secretion and blood flow regulation .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Gastroprotective Effects : Research indicates that this compound exhibits significant gastroprotective potency. Its ability to protect gastric mucosa from injury is attributed to its action on prostaglandin pathways, which are crucial for maintaining mucosal integrity .
  • Inflammation Modulation : In vitro studies have shown that this compound can modulate inflammatory responses by influencing cytokine production and immune cell activity. This property is particularly relevant in conditions characterized by chronic inflammation .
  • Antiviral Activity : Preliminary findings suggest potential antiviral properties against hepatitis C virus (HCV). The compound's structural similarity to known HCV inhibitors positions it as a candidate for further exploration in antiviral drug development .

Comparative Data Table

Characteristic This compound Prostaglandin E2
Mechanism of ActionPGE2 analogNatural prostaglandin
Gastroprotective PotencyHighModerate
Systemic BioavailabilityLowModerate
Inflammatory Response ModulationYesYes
Antiviral ActivityPotentialNone

Properties

IUPAC Name

N-hydroxy-N-methyl-2-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(19)16(18)11-13-7-9-15(10-8-13)20-12-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPWMRYZURXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152930
Record name RG 6866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120602-97-3
Record name RG 6866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG 6866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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